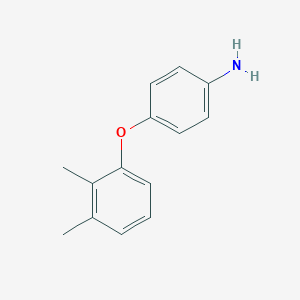

4-(2,3-Dimethylphenoxy)aniline

Descripción general

Descripción

4-(2,3-Dimethylphenoxy)aniline is an organic compound with the molecular formula C14H15NO and a molecular weight of 213.28 g/mol . It belongs to the class of aniline derivatives and is characterized by the presence of a phenoxy group substituted with two methyl groups at the 2 and 3 positions.

Métodos De Preparación

The synthesis of 4-(2,3-Dimethylphenoxy)aniline can be achieved through a condensation reaction between 2,3-dimethylphenol and p-nitroaniline . The process involves the reduction of p-nitroaniline to produce p-aminoaniline, which then undergoes a condensation reaction with 2,3-dimethylphenol under specific conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Análisis De Reacciones Químicas

4-(2,3-Dimethylphenoxy)aniline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert nitro groups to amino groups.

Substitution: It can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium hydroxide.

Aplicaciones Científicas De Investigación

4-(2,3-Dimethylphenoxy)aniline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

Medicine: Research explores its potential as a pharmacophore in drug development.

Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 4-(2,3-Dimethylphenoxy)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The phenoxy group and the aniline moiety play crucial roles in binding to these targets, influencing biochemical pathways and cellular processes. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its effects .

Comparación Con Compuestos Similares

4-(2,3-Dimethylphenoxy)aniline can be compared with other aniline derivatives, such as dichloroanilines. While dichloroanilines have chlorine atoms substituted on the aniline ring, this compound has methyl groups and a phenoxy group, making it unique in its chemical properties and applications . Similar compounds include:

- 2,3-Dichloroaniline

- 2,4-Dichloroaniline

- 2,5-Dichloroaniline

- 2,6-Dichloroaniline

- 3,4-Dichloroaniline

- 3,5-Dichloroaniline .

This comprehensive overview highlights the significance of this compound in various fields of research and industry

Actividad Biológica

4-(2,3-Dimethylphenoxy)aniline, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies, supported by empirical data and research findings.

This compound is characterized by its phenoxy and aniline functional groups, which contribute to its reactivity and interaction with biological targets. The compound is often synthesized as an intermediate in organic synthesis and has been explored for various applications in biology and medicine.

Biological Activity Overview

The biological activity of this compound includes:

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various pathogens.

- Anticancer Potential : Investigations have indicated that it may inhibit the proliferation of cancer cells.

- Enzyme Interaction : The compound is believed to interact with specific enzymes and receptors, potentially modulating their activity .

The mechanism of action for this compound involves:

- Hydrogen Bonding : The phenoxy and aniline moieties can form hydrogen bonds with target biomolecules.

- Hydrophobic Interactions : These interactions contribute to the binding affinity of the compound to its targets.

- Enzyme Inhibition : The compound may inhibit enzyme activity or modulate receptor signaling pathways.

Antimicrobial Activity

A study evaluating various derivatives of diarylaniline compounds found that modifications in the structure of related compounds could lead to enhanced antimicrobial activity. Although specific data for this compound were not provided, related compounds showed promising results against bacteria and fungi .

Anticancer Studies

Research has indicated that compounds similar to this compound possess anticancer properties. For instance, a series of diarylaniline derivatives were evaluated for their ability to inhibit cancer cell lines. Some derivatives exhibited low nanomolar potency against wild-type cancer strains, suggesting that structural modifications could enhance the efficacy of this compound in cancer therapy .

Enzyme Interaction Studies

A case study involving the interaction of phenoxy compounds with liver enzymes highlighted the significance of structural characteristics in determining biological activity. The study demonstrated that specific substitutions on the phenyl ring could influence enzyme inhibition and metabolic stability .

Data Table: Biological Activities of Related Compounds

Case Studies

- Antiviral Activity : A series of diarylaniline compounds were tested for anti-HIV activity. Although this compound was not directly tested, the findings suggest that similar structural motifs can yield potent antiviral agents .

- Antitubercular Properties : A related study identified a phenoxy derivative with significant antitubercular activity (MIC values ranging from 4 to 64 μg/mL), indicating that modifications similar to those in this compound could lead to effective treatments against tuberculosis .

Propiedades

IUPAC Name |

4-(2,3-dimethylphenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c1-10-4-3-5-14(11(10)2)16-13-8-6-12(15)7-9-13/h3-9H,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INUXBJVAWDBGIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OC2=CC=C(C=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60427971 | |

| Record name | 4-(2,3-dimethylphenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155106-50-6 | |

| Record name | 4-(2,3-dimethylphenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.